Isopropyl 4-formyl-3-hydroxybenzoate
Description
Isopropyl 4-formyl-3-hydroxybenzoate is an organic compound with the molecular formula C10H12O4 It is a derivative of benzoic acid, featuring both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
propan-2-yl 4-formyl-3-hydroxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-11(14)8-3-4-9(6-12)10(13)5-8/h3-7,13H,1-2H3 |
InChI Key |
NKDPJLXIBUYHLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)C=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-formyl-3-hydroxybenzoate typically involves the esterification of 4-formyl-3-hydroxybenzoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-formyl-3-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: 4-carboxy-3-hydroxybenzoate
Reduction: Isopropyl 4-hydroxymethyl-3-hydroxybenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Scientific Research Applications
Isopropyl 4-formyl-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl 4-formyl-3-hydroxybenzoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 4-hydroxybenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formyl-3-hydroxybenzoate: Similar structure but with a methyl ester group instead of an isopropyl group.
Ethyl 4-formyl-3-hydroxybenzoate: Similar structure but with an ethyl ester group instead of an isopropyl group.
Uniqueness
Isopropyl 4-formyl-3-hydroxybenzoate is unique due to the presence of both a formyl group and a hydroxy group on the benzene ring, along with an isopropyl ester group
Biological Activity
Isopropyl 4-formyl-3-hydroxybenzoate is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and biochemistry. This article explores its various biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C12H14O4. Its structure features a benzoate moiety with a hydroxyl group at the 3-position and a formyl group at the 4-position, along with an isopropyl substituent. These functional groups contribute to its chemical reactivity and biological activity, making it a subject of extensive research.
1. Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for various microorganisms are summarized in Table 1.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 0.625 |
| Bacillus subtilis | 0.156 |
| Candida albicans | 0.078 |
| Fusarium oxysporum | 0.313 |
These findings indicate that this compound has potential as an antimicrobial agent in pharmaceutical applications.
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators such as p21. Research indicates that this compound can inhibit cell proliferation in several cancer cell lines, including HepG-2 (human liver cancer) and HCT-116 (colon cancer).
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in metabolic pathways critical for the survival of cancer cells.
- Cell Cycle Arrest : By affecting proteins involved in cell cycle regulation, it can halt the progression of cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The compound was tested against clinical isolates, showing significant inhibition zones compared to standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro studies using HepG-2 and HCT-116 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
